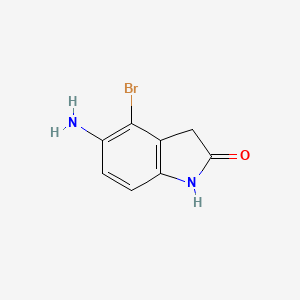![molecular formula C13H16N4O2 B6599740 [4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol CAS No. 1715015-43-2](/img/structure/B6599740.png)
[4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol: is a chemical compound with the molecular formula C12H14N4O2 It is characterized by the presence of a quinazoline ring, a morpholine ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions involving suitable halogenated intermediates.
Attachment of the Methanol Group: The methanol group can be introduced through reduction reactions, often using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the quinazoline or morpholine rings, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenated compounds, sulfonyl chlorides.
Major Products
Oxidation Products: Quinazoline carboxylic acids, aldehydes.
Reduction Products: Hydrogenated quinazoline derivatives.
Substitution Products: Various substituted quinazoline derivatives.
Scientific Research Applications
[4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
[4-(6-aminoquinazolin-4-yl)phenyl]methanol: Similar structure but with a phenyl ring instead of a morpholine ring.
[4-(6-aminoquinazolin-4-yl)piperidin-3-yl]methanol: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
- The presence of the morpholine ring in [4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol provides unique solubility and bioavailability properties compared to its analogs.
- The combination of the quinazoline and morpholine rings offers a distinct pharmacophore that can interact with a broader range of biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c14-9-1-2-12-11(5-9)13(16-8-15-12)17-3-4-19-7-10(17)6-18/h1-2,5,8,10,18H,3-4,6-7,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDATZAOUFVFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C2=NC=NC3=C2C=C(C=C3)N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
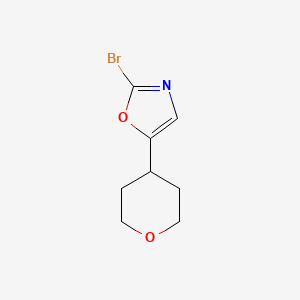
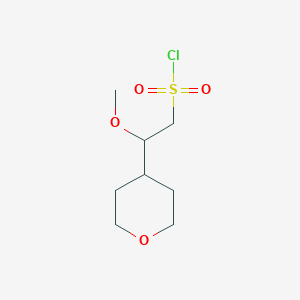
![(1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol](/img/structure/B6599676.png)
![2-[4-(dimethylcarbamoyl)phenyl]acetic acid](/img/structure/B6599677.png)
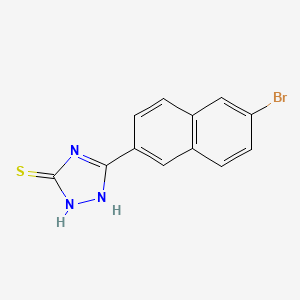
![6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B6599691.png)
![methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B6599695.png)
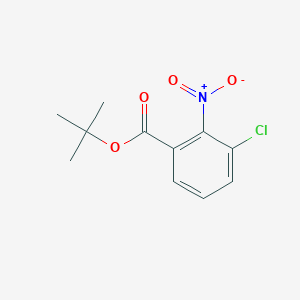
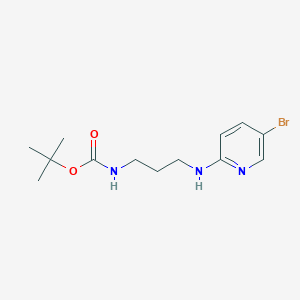
![5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B6599722.png)
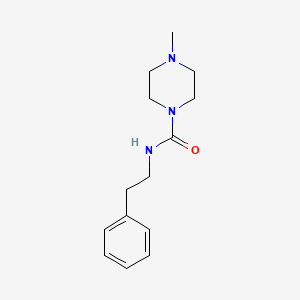

![2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6599770.png)
